molecular formula C18H16N2O2 B11350235 N-(4-methylbenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

N-(4-methylbenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11350235
M. Wt: 292.3 g/mol
InChI Key: YOUOSSZBAYWPAR-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Tetrahydrofuran, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its furan ring, pyridine ring, and methylphenyl group contribute to its versatility and potential for diverse applications in scientific research.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-14-7-9-15(10-8-14)13-20(17-6-2-3-11-19-17)18(21)16-5-4-12-22-16/h2-12H,13H2,1H3

InChI Key

YOUOSSZBAYWPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3

Origin of Product

United States

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